
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate typically involves the bromination of 2-phenylpyridine followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated product with phenyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Coupling: Complex structures formed by coupling with other aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials.
Biological Studies: It serves as a probe or ligand in various biological assays.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-phenylpyridine: Lacks the ester functional group.
Phenyl 2-phenylpyridine-1(2H)-carboxylate: Lacks the bromine atom.
5-Bromo-2-phenylthiazole: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
Phenyl 5-bromo-2-phenylpyridine-1(2H)-carboxylate is unique due to the combination of its bromine atom, phenyl groups, and ester functionality, which confer specific reactivity and binding properties not found in the similar compounds listed above.
Propiedades
Número CAS |
88345-85-1 |
|---|---|
Fórmula molecular |
C18H14BrNO2 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
phenyl 5-bromo-2-phenyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c19-15-11-12-17(14-7-3-1-4-8-14)20(13-15)18(21)22-16-9-5-2-6-10-16/h1-13,17H |
Clave InChI |
CHAVHNJDCJMTPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=CC(=CN2C(=O)OC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


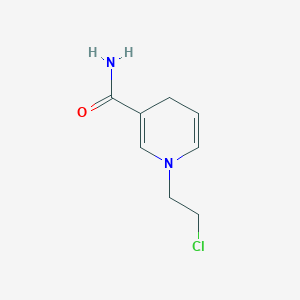
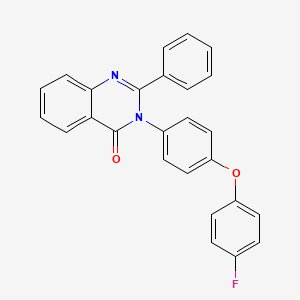
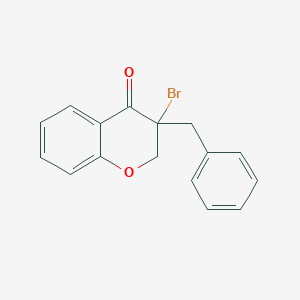

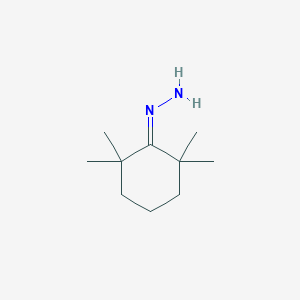
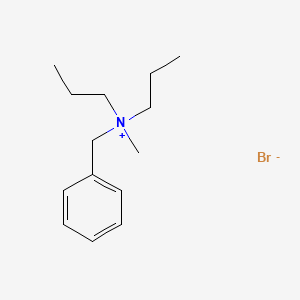

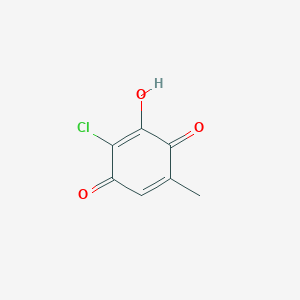
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)

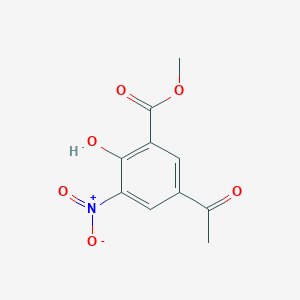
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
